molecular formula C17H14ClF2N3O3 B394148 1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE

1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE

Cat. No.: B394148
M. Wt: 381.8g/mol
InChI Key: TUFDWTLWIUOITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE is a complex organic compound that features a combination of chloro, difluoro, nitro, and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and difluoro groups in 1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds. The nitro group also contributes to its biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H14ClF2N3O3

Molecular Weight

381.8g/mol

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H14ClF2N3O3/c18-12-10-14(20)13(19)9-11(12)17(24)22-7-5-21(6-8-22)15-3-1-2-4-16(15)23(25)26/h1-4,9-10H,5-8H2

InChI Key

TUFDWTLWIUOITB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=C(C=C3Cl)F)F

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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